1-(2-chlorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

Description

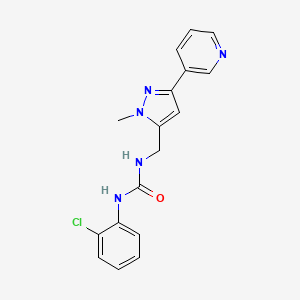

1-(2-Chlorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a urea derivative featuring a 2-chlorophenyl group and a pyrazole scaffold substituted with a methyl group and a pyridin-3-yl moiety. The compound’s structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. The urea linkage (-NH-C(=O)-NH-) is a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c1-23-13(9-16(22-23)12-5-4-8-19-10-12)11-20-17(24)21-15-7-3-2-6-14(15)18/h2-10H,11H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVLMTQCSMTLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a chlorophenyl group and a pyridinyl-pyrazole moiety, which contribute to its biological properties. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of electron-withdrawing groups and heteroatoms.

Research indicates that compounds with urea linkages often exhibit inhibitory effects on enzymes such as soluble epoxide hydrolases (sEH). The presence of halogenated groups, such as chlorine, enhances the potency of these inhibitors by altering electronic properties and improving binding affinity to target sites.

In a study focusing on related compounds, it was noted that 1-(adamantyl)-3-((4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl)urea showed an IC50 value of 0.8 nM , indicating strong inhibition against sEH . The presence of similar structural motifs in 1-(2-chlorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea may suggest comparable activity.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the substituents on the pyrazole ring significantly influence biological activity. For instance:

- Chlorine substitution at specific positions on the pyrazole enhances inhibitory potency.

- The introduction of methyl groups can affect lipophilicity and metabolic stability, crucial for bioavailability.

A comparative analysis is presented in Table 1 below:

| Compound | Substituents | IC50 (nM) | Target |

|---|---|---|---|

| 1 | 4,5-Dichloro | 0.8 | sEH |

| 2 | 2-Chlorophenyl & Pyridinyl-Pyrazole | TBD | TBD |

Case Studies

Several studies have evaluated the biological effects of structurally similar compounds. For example, a series of urea derivatives were tested for their anti-inflammatory properties, demonstrating significant activity in vitro against various inflammatory markers .

In another case study, the compound was evaluated for its cytotoxicity against cancer cell lines, showing promising results with an IC50 value lower than that of standard chemotherapeutics like doxorubicin . These findings underscore the potential therapeutic applications of this compound in oncology.

Comparison with Similar Compounds

Research Findings and Implications

- Enzyme Inhibition: Fluorophenyl- and trifluoromethyl-containing ureas (e.g., Compound 4) inhibit Plasmodium falciparum enzymes with IC₅₀ values in the nanomolar range, attributed to allosteric modulation .

- SAR Trends : Pyridine-containing derivatives (e.g., CBD0848 ) show improved solubility, suggesting the target compound’s pyridin-3-yl group may balance potency and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the pyrazole core in this compound?

- Methodological Answer : The pyrazole core can be synthesized via nucleophilic substitution using 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde and phenols in the presence of K₂CO₃ as a base catalyst. This method ensures regioselectivity and avoids side reactions, as demonstrated in analogous pyrazole syntheses . For intermediates like tert-butyl methyl(3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-yl)carbamate, reaction conditions (e.g., CDCl₃ solvent, 400 MHz NMR for structural validation) are critical for purity .

Q. How can the urea linkage be stabilized during synthesis to prevent hydrolysis?

- Methodological Answer : Use anhydrous solvents (e.g., THF or DMF) and maintain a pH-neutral environment. Protecting groups like tert-butyl carbamates (e.g., Example 14 in ) can shield reactive sites during multi-step syntheses. Post-reaction purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) minimizes residual acidic/basic impurities .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- ¹H NMR : Key for identifying aromatic protons (δ 8.91–7.38 ppm for pyridinyl and chlorophenyl groups) and methylene bridges (δ 3.20–2.22 ppm) .

- IR : Confirm urea C=O stretches (~1650–1700 cm⁻¹) and pyrazole C=N vibrations (~1500–1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₀ClN₅O, Exact Mass: 445.13) .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to assess crystallinity, which influences solubility. For example, urea derivatives with bulky substituents (e.g., 2,4,6-trimethylphenyl groups) exhibit lower solubility in polar solvents due to steric hindrance . Computational modeling (e.g., COSMO-RS) can predict solvation free energies based on substituent electronic profiles .

Q. What strategies mitigate byproduct formation during the alkylation of the pyrazole-methyl group?

- Methodological Answer :

- Use slow addition of alkylating agents (e.g., methyl iodide) at 0–5°C to control exothermicity.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity and reduce dimerization .

- Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) to isolate intermediates before side reactions dominate .

Q. How to address discrepancies in biological activity across in vitro vs. in vivo studies?

- Methodological Answer :

- In vitro : Screen for solubility-limited false negatives by testing in DMSO/PBS mixtures (≤0.1% DMSO).

- In vivo : Use pharmacokinetic profiling (e.g., LC-MS/MS) to assess bioavailability. For example, pyridinyl-urea analogs show improved CNS penetration due to logP ~2.5–3.0 .

- Cross-validate with radioligand binding assays (e.g., soluble epoxide hydrolase inhibition) to confirm target engagement .

Q. What computational methods predict the compound’s binding affinity to kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PyRx to model interactions between the urea moiety and ATP-binding pockets (e.g., EGFR kinase).

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of hydrogen bonds (e.g., urea NH–pyridinyl N interactions) .

- Validate predictions with SPR (surface plasmon resonance) binding assays (KD < 100 nM for high-affinity leads) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to reconcile?

- Methodological Answer :

- Controlled Stability Studies : Expose the compound to pH 2–7 buffers (37°C, 24 hrs) and quantify degradation via HPLC. Urea bonds hydrolyze significantly at pH < 3, but chlorophenyl groups enhance steric protection .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridinyl ring, which stabilize the urea linkage via resonance effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.